molecular formula C25H27N3O4S B2759372 1-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]-4-(3-methoxyphenyl)piperazine CAS No. 1286702-90-6

1-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]-4-(3-methoxyphenyl)piperazine

Cat. No.: B2759372
CAS No.: 1286702-90-6
M. Wt: 465.57
InChI Key: DTINZHLUBBPLHP-UHFFFAOYSA-N
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Description

The compound 1-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]-4-(3-methoxyphenyl)piperazine is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a pyridine ring substituted with a sulfonyl group attached to a dimethylphenyl moiety and a piperazine ring substituted with a methoxyphenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]-4-(3-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a condensation reaction involving appropriate starting materials such as 3-chloropyridine and a sulfonyl chloride derivative.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a Friedel-Crafts alkylation reaction using a dimethylbenzene derivative and a suitable catalyst.

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a nucleophilic substitution reaction involving a halogenated methoxybenzene derivative and piperazine.

    Coupling of Intermediates: The final step involves coupling the pyridine and piperazine intermediates through a condensation reaction, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound 1-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]-4-(3-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its specific functional groups.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and methoxy groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The compound’s structure allows it to fit into binding pockets, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (6-((3,4-Dimethylphenyl)sulfonyl)pyridin-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone: Similar structure with a different position of the methoxy group.

    (6-((3,4-Dimethylphenyl)sulfonyl)pyridin-3-yl)(4-(3-ethoxyphenyl)piperazin-1-yl)methanone: Similar structure with an ethoxy group instead of a methoxy group.

Uniqueness

The uniqueness of 1-[6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carbonyl]-4-(3-methoxyphenyl)piperazine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both sulfonyl and methoxy groups allows for versatile reactivity and potential interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[6-(3,4-dimethylphenyl)sulfonylpyridin-3-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-18-7-9-23(15-19(18)2)33(30,31)24-10-8-20(17-26-24)25(29)28-13-11-27(12-14-28)21-5-4-6-22(16-21)32-3/h4-10,15-17H,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTINZHLUBBPLHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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